![molecular formula C20H26Se2 B12628313 Bis[2-(butan-2-yl)phenyl]diselane CAS No. 919081-14-4](/img/structure/B12628313.png)
Bis[2-(butan-2-yl)phenyl]diselane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(butan-2-yl)phenyl]diselane is an organoselenium compound characterized by the presence of two selenium atoms bonded to phenyl groups substituted with butan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(butan-2-yl)phenyl]diselane typically involves the reaction of 2-(butan-2-yl)phenyl lithium with selenium powder. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-(butan-2-yl)phenyl]diselane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the diselane to selenides or elemental selenium.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides and elemental selenium.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Bis[2-(butan-2-yl)phenyl]diselane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Medicine: Its antioxidant properties are being explored for potential use in treating oxidative stress-related diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Bis[2-(butan-2-yl)phenyl]diselane involves its ability to interact with biological molecules through its selenium atoms. Selenium can form bonds with sulfur-containing amino acids in proteins, altering their structure and function. This interaction can lead to the inhibition of microbial growth or the scavenging of reactive oxygen species, contributing to its antimicrobial and antioxidant activities .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar antimicrobial and antioxidant properties.
Ebselen: A well-known organoselenium compound used for its antioxidant and anti-inflammatory effects.
Uniqueness
Bis[2-(butan-2-yl)phenyl]diselane is unique due to the presence of butan-2-yl groups, which can influence its reactivity and biological activity. This structural difference may result in distinct pharmacological properties compared to other organoselenium compounds .
Propiedades
Número CAS |
919081-14-4 |
|---|---|
Fórmula molecular |
C20H26Se2 |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
1-butan-2-yl-2-[(2-butan-2-ylphenyl)diselanyl]benzene |
InChI |
InChI=1S/C20H26Se2/c1-5-15(3)17-11-7-9-13-19(17)21-22-20-14-10-8-12-18(20)16(4)6-2/h7-16H,5-6H2,1-4H3 |
Clave InChI |
OIBQNVVXZGRFBM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=CC=C1[Se][Se]C2=CC=CC=C2C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


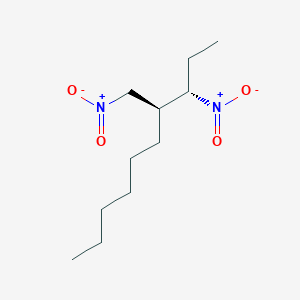
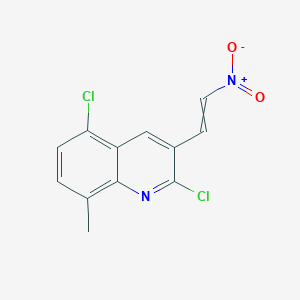
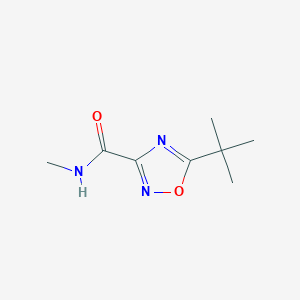
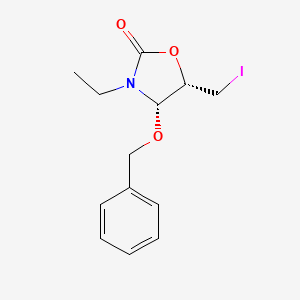
![2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628237.png)
![N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B12628240.png)
![[2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid](/img/structure/B12628247.png)
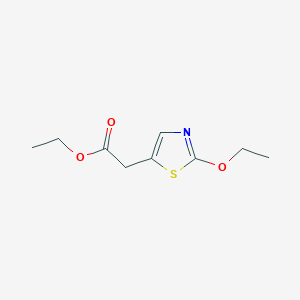
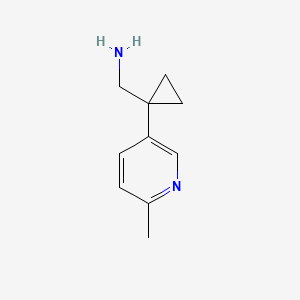
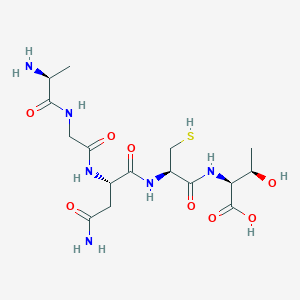
![Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B12628271.png)
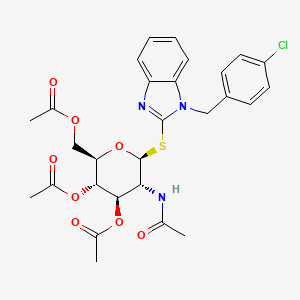

![2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12628307.png)
